Cas no 1955514-60-9 (4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)

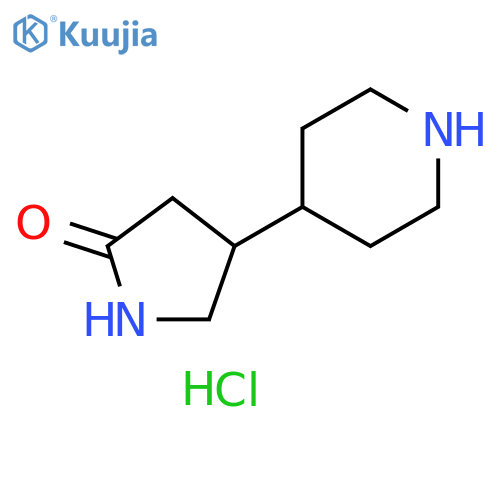

1955514-60-9 structure

商品名:4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

CAS番号:1955514-60-9

MF:C9H17ClN2O

メガワット:204.697081327438

MDL:MFCD28894465

CID:5238025

PubChem ID:122164251

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- hydrochloride

- 4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

-

- MDL: MFCD28894465

- インチ: 1S/C9H16N2O.ClH/c12-9-5-8(6-11-9)7-1-3-10-4-2-7;/h7-8,10H,1-6H2,(H,11,12);1H

- InChIKey: RMWPVDQIHTVUBF-UHFFFAOYSA-N

- ほほえんだ: O=C1NCC(C2CCNCC2)C1.Cl

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-303569-5.0g |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 5.0g |

$2981.0 | 2023-02-26 | |

| Enamine | EN300-303569-0.5g |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 0.5g |

$803.0 | 2023-09-05 | |

| Enamine | EN300-303569-1.0g |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Aaron | AR01B6UM-100mg |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 100mg |

$514.00 | 2025-02-14 | |

| Aaron | AR01B6UM-50mg |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 50mg |

$353.00 | 2025-02-14 | |

| Aaron | AR01B6UM-5g |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 5g |

$4124.00 | 2025-02-14 | |

| Aaron | AR01B6UM-2.5g |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 2.5g |

$2795.00 | 2025-02-14 | |

| 1PlusChem | 1P01B6MA-5g |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 5g |

$3747.00 | 2024-06-17 | |

| 1PlusChem | 1P01B6MA-1g |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 1g |

$1334.00 | 2024-06-17 | |

| 1PlusChem | 1P01B6MA-2.5g |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |

1955514-60-9 | 95% | 2.5g |

$2552.00 | 2024-06-17 |

4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

3. Water

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

1955514-60-9 (4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride) 関連製品

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1955514-60-9)4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride

清らかである:99%

はかる:1g

価格 ($):667.0